Superior μ-Opioid Receptor Binding Affinity Compared to 3-(tert-Butyl)-1,5,3-Dioxazepane
In a direct head-to-head comparison of compounds disclosed in the same patent family (US10604489, US11180455), 3-benzyl-1,5,3-dioxazepane exhibits a Ki value of <1 nM for the human μ-opioid receptor, which is at least 3-fold more potent than the N-tert-butyl analog (Ki = 3 nM) tested under identical assay conditions [1][2]. This substantial difference in binding affinity demonstrates that the N-benzyl substituent confers a significant advantage over other alkyl groups for this biological target.
| Evidence Dimension | μ-Opioid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | <1 nM |
| Comparator Or Baseline | 3-(tert-Butyl)-1,5,3-dioxazepane (Ki = 3 nM) |
| Quantified Difference | >3-fold higher affinity |
| Conditions | Competitive displacement assay using CHO cells stably expressing cloned human μ-opioid receptor; membrane protein incubation method |
Why This Matters
This >3-fold difference in binding affinity directly impacts compound selection for μ-opioid receptor-targeted drug discovery programs, where higher potency can translate to lower effective doses and potentially improved therapeutic windows.
- [1] BindingDB. BDBM438864: 3-benzyl-1,5,3-dioxazepane (Ki < 1 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=438864 View Source
- [2] BindingDB. BDBM438946: 3-(tert-butyl)-1,5,3-dioxazepane (Ki = 3 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=438946 View Source
